4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester
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Overview
Description
4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester is a complex organic compound with a unique structure that includes acetyl, bromopropoxy, propylphenoxy, and butanoic acid ethyl ester groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Acetyl Group: The acetyl group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Bromopropoxy Group Introduction: The bromopropoxy group is added via nucleophilic substitution reactions, where a bromopropyl halide reacts with a phenolic compound.
Propylphenoxy Group Formation: This step involves the alkylation of a phenol with a propyl halide.
Butanoic Acid Ethyl Ester Formation: The final step includes esterification reactions where butanoic acid is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch processing, with stringent control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted phenoxy compounds.
Scientific Research Applications
4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester
- 4-[6-Acetyl-3-(3-fluoropropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester
- 4-[6-Acetyl-3-(3-iodopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester
Uniqueness
4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester is unique due to the presence of the bromopropoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C20H29BrO5 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
ethyl 4-[6-acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoate |
InChI |
InChI=1S/C20H29BrO5/c1-4-8-17-18(25-14-7-12-21)11-10-16(15(3)22)20(17)26-13-6-9-19(23)24-5-2/h10-11H,4-9,12-14H2,1-3H3 |
InChI Key |
BJZCFUASEFSJSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)OCC)C(=O)C)OCCCBr |
Origin of Product |
United States |
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